3-[(1S)-1-hydroxypropyl]phenol
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Overview
Description
3-[(1S)-1-hydroxypropyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol, where a hydroxypropyl group is attached to the third carbon of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-hydroxypropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the hydroxypropyl group can be introduced using a nucleophilic reagent under controlled conditions . Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-hydroxypropyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction .
Scientific Research Applications
3-[(1S)-1-hydroxypropyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1S)-1-hydroxypropyl]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, it may interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Hydroxyphenylacetic acid: A phenolic compound with a carboxyl group attached to the benzene ring.
2,4-Dihydroxybenzoic acid: A phenolic compound with two hydroxyl groups and a carboxyl group attached to the benzene ring.
Uniqueness
3-[(1S)-1-hydroxypropyl]phenol is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This structural modification can enhance its solubility, reactivity, and potential biological activities compared to other phenolic compounds .
Biological Activity
3-[(1S)-1-hydroxypropyl]phenol, also known as propylphenol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14O2
- Molecular Weight : 166.22 g/mol
- IUPAC Name : 3-(1-hydroxypropyl)phenol
Antioxidant Activity
Research has shown that this compound exhibits notable antioxidant properties. The antioxidant activity can be evaluated using various assays such as:
- DPPH Assay : This assay measures the ability of a compound to scavenge free radicals. Compounds with high scavenging activity can prevent oxidative stress in biological systems.
- Cellular Antioxidant Activity (CAA) Assay : This assay evaluates the protective effects of compounds against oxidative damage in cellular environments.
Studies indicate that this compound demonstrates significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The mechanisms include:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of NO during inflammatory responses. The compound has demonstrated an IC50 value indicating effective inhibition of iNOS activity .
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : The compound may also modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
- Gene Expression Modulation : By interacting with transcription factors like NF-κB, it can influence gene expression related to inflammation and oxidative stress responses.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antioxidant Effects in Cell Lines : A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in HepG2 cells, suggesting its potential as a therapeutic agent against liver damage induced by oxidative stress .
- Anti-inflammatory Efficacy : In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory cytokines and reduced edema in animal models, indicating its potential for treating inflammatory diseases .
- Neuroprotective Properties : Preliminary research indicates that this compound may have neuroprotective effects in models of neurodegenerative diseases, potentially by mitigating oxidative damage and inflammation in neuronal tissues .
Summary Table of Biological Activities
Activity Type | Methodology Used | Key Findings |
---|---|---|
Antioxidant | DPPH Assay | Significant radical scavenging activity |
CAA Assay | Protective effects against oxidative damage | |
Anti-inflammatory | iNOS Inhibition | Effective inhibition with IC50 values |
NF-κB Pathway Modulation | Decreased pro-inflammatory cytokines | |
Neuroprotective | In Vivo Models | Reduced oxidative stress markers |
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-[(1S)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
ZWEWBWNQZUJOIF-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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